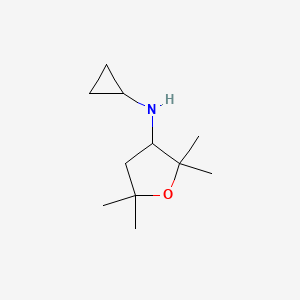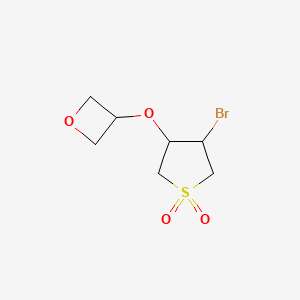
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an oxetane ring, and a thiolane ring with a sulfone group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the oxetane ring through a nucleophilic substitution reaction. The thiolane ring is then formed through a cyclization reaction, and the sulfone group is introduced via oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different thiolane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiolane derivatives, sulfoxides, and sulfones. These products can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the oxetane ring can participate in various chemical reactions, leading to the formation of stable complexes with target molecules. The sulfone group can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
- 3-Bromo-4-(oxetan-3-yl)benzonitrile
Uniqueness
Compared to similar compounds, 3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring with a sulfone group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve. For example, the sulfone group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C7H11BrO4S |
|---|---|
分子量 |
271.13 g/mol |
IUPAC名 |
3-bromo-4-(oxetan-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H11BrO4S/c8-6-3-13(9,10)4-7(6)12-5-1-11-2-5/h5-7H,1-4H2 |
InChIキー |
ABMHVCMPENWDBI-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC2CS(=O)(=O)CC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B13319827.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

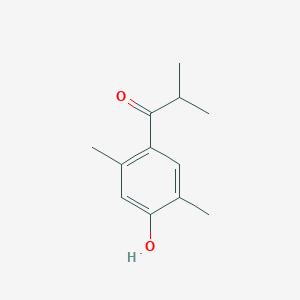
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
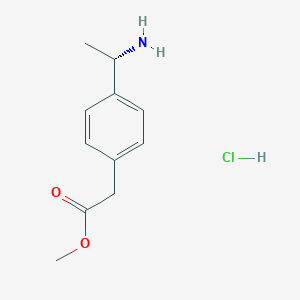

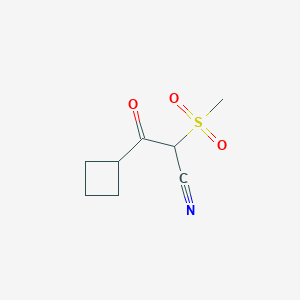

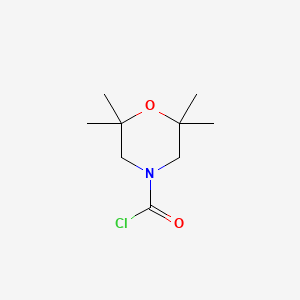
![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
